molecular formula C18H16N2O3 B12915505 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide CAS No. 146743-94-4

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide

Cat. No.: B12915505
CAS No.: 146743-94-4
M. Wt: 308.3 g/mol
InChI Key: CEUNWOFTYKAWDL-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide is a synthetic isoquinoline derivative designed for advanced pharmacological and chemical biology research. This compound features a 7,8-dihydroxy-isoquinoline core, a structure known for its metal-chelating properties and diverse biological activity, fused to a phenethylcarboxamide side chain. The presence of the catechol (7,8-dihydroxy) group is a key pharmacophore, enabling strong chelation of metal ions such as Cu²⁺ and Zn²⁺, which is a mechanism of interest in the study of metalloprotein function and oxidative stress . The phenethyl moiety is a common structural element in many bioactive molecules that target neurological receptors, suggesting potential research applications in neuroscience. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Isoquinoline carboxamide derivatives are frequently explored as scaffolds for their potential biological activities, which can include receptor antagonism and enzyme inhibition . Researchers can utilize this compound as a key intermediate or a pharmacophore model in structure-activity relationship (SAR) studies aimed at developing new agents for various pathologies. The structural complexity of this molecule makes it a valuable building block for constructing more complex chemical entities in drug discovery programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

CAS No.

146743-94-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

7,8-dihydroxy-N-(2-phenylethyl)isoquinoline-3-carboxamide

InChI

InChI=1S/C18H16N2O3/c21-16-7-6-13-10-15(20-11-14(13)17(16)22)18(23)19-9-8-12-4-2-1-3-5-12/h1-7,10-11,21-22H,8-9H2,(H,19,23)

InChI Key

CEUNWOFTYKAWDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=C3C(=C2)C=CC(=C3O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with phenethylamine to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as metal catalysts, to facilitate the cyclization and amidation steps. Additionally, process optimization techniques, such as continuous flow synthesis, can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

  • N-Benzyl-7,8-dihydroxy-3-isoquinolinecarboxamide (C₁₇H₁₄N₂O₃; MW 294.31): Replacing the phenethyl group with a benzyl substituent reduces the alkyl chain length, decreasing lipophilicity (theoretical LogP ~1.8 vs. ~2.5 for the phenethyl analog). This may reduce blood-brain barrier penetration but improve aqueous solubility. The benzyl group’s planar structure could also alter steric interactions with target proteins .
  • The hexahydroquinoline core with dioxo groups reduces aromaticity, likely decreasing π-π stacking interactions compared to the fully aromatic isoquinoline system .

Core Structural Modifications

  • Thieno[2,3-b]quinoline Derivatives (e.g., C₂₂H₂₅N₃O₃S; MW 411.50): Replacing the isoquinoline core with a thienoquinoline scaffold (as in –8) introduces a sulfur atom, which may improve metabolic stability but reduce planarity.

Functional Group Analysis

  • Dihydroxy Groups (7,8 positions): Unique to the target compound, these groups are absent in analogs like 3-chloro-N-phenyl-phthalimide () and thienoquinoline derivatives. The hydroxyls enable strong hydrogen bonding, crucial for interactions with kinases or metal ions in enzymatic targets .
  • Halogen and Methoxy Substituents: Fluorine () and methoxy groups () are common in drug design for tuning electronic effects and metabolic resistance.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide C₁₈H₁₆N₂O₃ 294.31 Phenethyl, 7,8-dihydroxy ~2.5 ~0.15 (low)
N-Benzyl-7,8-dihydroxy-3-isoquinolinecarboxamide C₁₇H₁₄N₂O₃ 294.31 Benzyl, 7,8-dihydroxy ~1.8 ~0.35 (moderate)
N-(3-Fluorophenyl)-hexahydroquinoline-3-carboxamide C₂₂H₁₈FN₃O₃ 391.40 3-Fluorophenyl, dioxo ~3.2 ~0.08 (very low)
Thieno[2,3-b]quinoline-2-carboxamide () C₂₂H₂₅N₃O₃S 411.50 Dimethoxyphenyl, ethyl ~3.8 ~0.05 (very low)

Notes: LogP values estimated using fragment-based methods; solubility data inferred from structural analogs.

Biological Activity

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • IUPAC Name : 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide
  • CAS Number : 146743-94-4
  • Molecular Formula : C16H17N2O3
  • Molecular Weight : 299.32 g/mol

Biological Activity Overview

The biological activity of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide has been explored in various studies, revealing several therapeutic potentials:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is crucial for preventing various diseases linked to oxidative stress.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have shown that 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymes : It is believed to inhibit key enzymes involved in inflammatory pathways and oxidative stress responses.
  • Receptor Interaction : The compound may interact with specific receptors in the nervous system, enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to evaluate its free radical scavenging ability. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound.

Concentration (µM)DPPH Reduction (%)
1025
5045
10070

Case Study 2: Neuroprotective Effects

In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound led to a significant decrease in cell death compared to untreated controls. The protective effect was dose-dependent.

Treatment (µM)Cell Viability (%)
Control100
1085
5075
10060

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